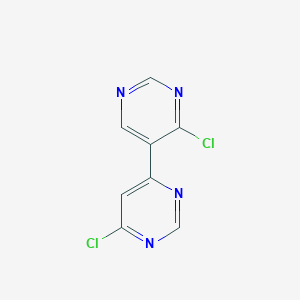![molecular formula C8H4Cl4 B14497414 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64726-09-6](/img/structure/B14497414.png)
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is a chemical compound characterized by its unique bicyclic structure. It consists of a bicyclo[4.2.0]octa-1,3,5-triene core with four chlorine atoms attached at the 7 and 8 positions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts, such as iron or aluminum chloride, can further enhance the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Wissenschaftliche Forschungsanwendungen
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The compound’s bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without chlorine substituents.
7,7-Dichlorobicyclo[4.2.0]octa-1,3,5-triene: A similar compound with only two chlorine atoms.
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene: A silicon-substituted analog.
Uniqueness
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64726-09-6 |
|---|---|
Molekularformel |
C8H4Cl4 |
Molekulargewicht |
241.9 g/mol |
IUPAC-Name |
7,7,8,8-tetrachlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Cl4/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChI-Schlüssel |
HXQMKCPPKWSMCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C2(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


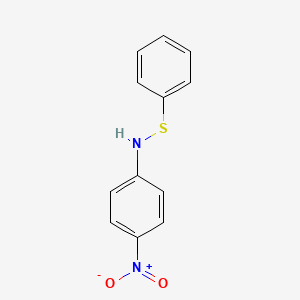
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
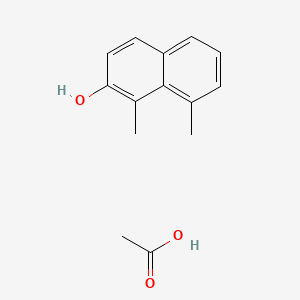


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
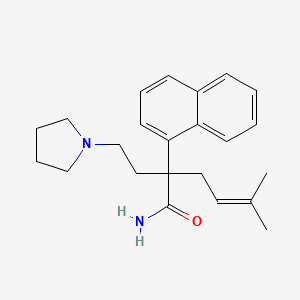



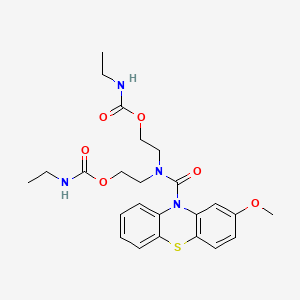
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
